molecular formula C13H13NO3S2 B4763509 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4763509
M. Wt: 295.4 g/mol
InChI Key: GCWVPGIGCUIXEH-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a sulfur-containing compound that has received significant attention in recent years due to its potential therapeutic applications. DMTS is a member of the thiazolidinone family of compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the compound's anti-inflammatory properties. 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of NF-κB, a key regulator of the inflammatory response. This makes 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to exhibit antioxidant activity, which may make it useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been found to have potential anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.

Mechanism of Action

The exact mechanism of action of 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response, as well as the expression of various pro-inflammatory cytokines and chemokines. 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been found to induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and anticancer properties, 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been found to have antifungal and antibacterial activity. Studies have shown that 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is also relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, one of the limitations of 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is its low solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of research involves the development of novel formulations that can improve the solubility and bioavailability of 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. Another area of research involves the investigation of the compound's potential as a therapeutic agent for various diseases, including inflammatory diseases, neurodegenerative diseases, and cancer. Further studies are also needed to elucidate the exact mechanism of action of 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one and to identify potential molecular targets for the compound.

properties

IUPAC Name

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-14-12(15)10(19-13(14)18)7-8-5-4-6-9(16-2)11(8)17-3/h4-7H,1-3H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWVPGIGCUIXEH-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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